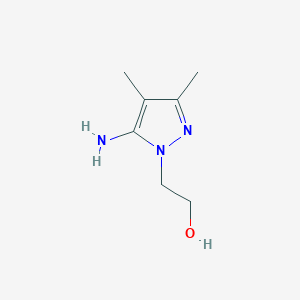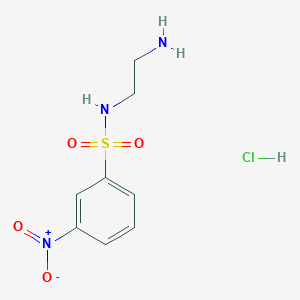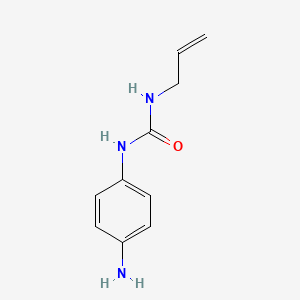
2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
“2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with an amino group and two methyl groups .
Synthesis Analysis
The synthesis of pyrazole-based compounds often involves the reaction of hydrazines with 1,3-diketones . In the case of “2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol”, it could potentially be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The molecular formula of “2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol” is C₇H₁₃N₃O . It contains a pyrazole ring, which provides one pyrazole sp²-nitrogen . The pyrazole ring is substituted with an amino group and two methyl groups .
Chemical Reactions Analysis
Pyrazole-based compounds, including “2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol”, can undergo various chemical reactions. For instance, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .
Applications De Recherche Scientifique
Sensing Applications
One significant application of derivatives related to "2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol" is in the development of chemical sensors. For instance, a Schiff base derived from antipyrine has been reported to act as a colorimetric sensor for Fe(III) ions and a "turn-on" fluorescent sensor for Al(III) ions. The sensor exhibits remarkable colorimetric and fluorescence response towards these ions, demonstrating its potential in environmental and analytical chemistry for metal ion detection (Soufeena & Aravindakshan, 2019).
Enzyme Inhibition
Another application area is in biochemistry, where pyrazole-based compounds have shown enzyme inhibitory activities. Compounds synthesized with structures similar to "2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol" have been tested for their inhibitory activities against various enzymes, indicating their potential as therapeutic agents (Harit et al., 2012).
Material Science and Polymer Modification
In material science, derivatives of this compound have been used for the modification of polymers to enhance their properties. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with amines, including an antipyrine derivative, to form amine-treated polymers. These modifications have implications for developing materials with enhanced thermal stability and biological activities (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
2-(5-amino-3,4-dimethylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-6(2)9-10(3-4-11)7(5)8/h11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRSTZDSVLJJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)


![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)


![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)
